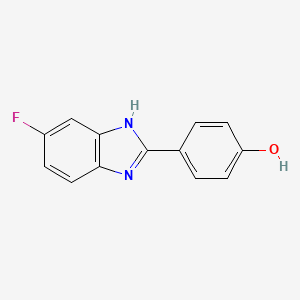

4-(5-Fluoro-1H-benzimidazol-2-yl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(6-fluoro-1H-benzimidazol-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O/c14-9-3-6-11-12(7-9)16-13(15-11)8-1-4-10(17)5-2-8/h1-7,17H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNJUGLHYDHCDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Synthetic Route Optimization for 4 5 Fluoro 1h Benzimidazol 2 Yl Phenol and Its Analogues

Conventional and Modern Synthetic Strategies for Fluorinated Benzimidazoles

The benzimidazole (B57391) scaffold, particularly its fluorinated variant, is a cornerstone in the development of various functional molecules. beilstein-journals.org Synthetic approaches have evolved from conventional high-temperature condensations to more sophisticated catalytic and electrochemical methods.

The most fundamental and widely employed method for constructing the benzimidazole ring is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, such as an aldehyde. nih.gov In the context of 4-(5-Fluoro-1H-benzimidazol-2-yl)phenol, this involves the reaction of 4-fluoro-1,2-diaminobenzene with 4-hydroxybenzoic acid or 4-hydroxybenzaldehyde.

This reaction, often referred to as the Phillips condensation, typically requires harsh conditions, such as high temperatures (around 150-250 °C) and the presence of a strong acid like polyphosphoric acid (PPA) or hydrochloric acid, to facilitate the cyclodehydration process. The general mechanism involves the initial formation of an amide or a Schiff base, followed by an intramolecular cyclization and subsequent dehydration to form the imidazole (B134444) ring. While reliable, these conventional methods often suffer from drawbacks such as high energy consumption, the use of corrosive acids, and sometimes moderate yields. chemmethod.com

Modern variations aim to mitigate these issues by employing milder conditions. For instance, the synthesis of fluorinated (benzo[d]imidazol-2-yl)methanols has been achieved by reacting fluorinated o-phenylenediamines with glycolic acid in hydrochloric acid, resulting in good yields of 70-85%. mdpi.com Similarly, the synthesis of various 4-(5(6)-fluoro-1H-benzimidazol-2-yl) derivatives has been successfully demonstrated, underscoring the viability of this condensation approach for building the core structure. nih.gov

To overcome the limitations of conventional methods, a wide array of catalytic systems has been developed to promote benzimidazole synthesis under milder conditions, often with improved yields and shorter reaction times. nih.gov These catalysts function primarily by activating either the carbonyl group of the aldehyde/carboxylic acid or the amine group of the diamine.

Catalytic systems can be broadly categorized as follows:

Acid Catalysts : Both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids are effective. nih.gov A vast range of Lewis acids, including various metal salts like MgCl₂·6H₂O, cobalt nanocomposites, and zinc-based materials, have proven to be highly effective. nih.govmdpi.com For example, fluorophosphoric acid (5 mol%) has been used to efficiently catalyze the cyclization of o-phenylenediamines with various aldehydes in ethanol at room temperature, yielding admirable results. tandfonline.com

Nanomaterial Catalysts : Heterogeneous catalysts, such as zinc oxide nanoparticles (ZnO-NPs) and nanocomposites like Al₂O₃/CuI/PANI, offer advantages in terms of easy separation and reusability. nih.gov These catalysts often facilitate the reaction under solvent-free or ball-milling conditions, enhancing the green profile of the synthesis. nih.gov

Metal-Organic Frameworks (MOFs) : MOFs, such as nickel(II)-based frameworks, have been utilized as reusable catalysts for the synthesis of benzimidazoles from o-phenylenediamines and aldehydes, demonstrating good to excellent yields and highlighting the benefits of stability and easy separation. nih.gov

The following table summarizes a selection of modern catalytic approaches for benzimidazole synthesis.

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

| Fluorophosphoric acid (5 mol%) | o-phenylenediamine, benzaldehyde | Ethanol, Room Temp, 2.2 h | 93 | tandfonline.com |

| Zinc Boron Nitride (Zn-BNT) | o-phenylenediamine, aromatic aldehydes | Microwave, 15 min | High | cell.com |

| Cobalt Nanocomposite | o-phenylenediamines, aldehydes | Mild, additive-free | High | nih.govresearchgate.net |

| Er(OTf)₃ (10 mol%) | o-phenylenediamine, benzaldehyde | Water, Microwave, 15 min | 72 (disubstituted) | beilstein-journals.org |

| Ni-MOF | 1,2-phenylenediamine, aromatic aldehydes | Reflux | Good to Excellent | nih.gov |

| ZnO-NPs | 1,2-benzenediamine, aldehydes | Ball-milling | High | nih.gov |

Electrosynthesis has emerged as a powerful and green alternative for constructing heterocyclic compounds, including benzimidazoles. ijarsct.co.in These methods avoid the need for chemical oxidants and often proceed under mild conditions. An effective approach involves the electrochemical oxidative cyclization of an o-aminophenol or o-phenylenediamine with an aldehyde. researchgate.net This catalyst- and oxidant-free method offers a broad substrate scope and good tolerance of functional groups. researchgate.net

Another electrochemical strategy involves the oxidative dehydrogenation to form a C–N bond, which has been successfully applied to synthesize 1,2-disubstituted benzimidazoles. acs.org This technique provides a simple and effective route to benzimidazole derivatives in moderate to good yields under mild, transition-metal-free conditions. acs.org For benzimidazole-phenol systems, this approach could theoretically be adapted by using the appropriate precursors, offering a sustainable pathway that minimizes waste.

Strategies for Incorporating the Phenolic Moiety into the Benzimidazole Framework

The incorporation of the 4-hydroxyphenyl group at the C2 position of the 5-fluoro-1H-benzimidazole core is most commonly and directly achieved by selecting the appropriate starting materials for the initial condensation reaction.

The primary strategy involves the condensation of 4-fluoro-1,2-diaminobenzene with 4-hydroxybenzoic acid or 4-hydroxybenzaldehyde. researchgate.net

Using 4-hydroxybenzoic acid : This reaction typically requires a dehydrating agent or high temperatures to drive the formation of the amide followed by cyclization.

Using 4-hydroxybenzaldehyde : This is a two-step, one-pot process. The aldehyde first condenses with one of the amino groups to form a Schiff base. This intermediate then undergoes oxidative cyclization to form the benzimidazole ring. Various oxidizing agents can be used, or in some cases, air oxidation is sufficient, particularly when promoted by a catalyst. nih.gov

Studies on related structures, such as 2-(5-bromo-1H-benzimidazol-2-yl)-phenols and 4-methoxy-2-(1H-benzimidazol-2-yl)-phenol, confirm the efficacy of condensing a substituted o-phenylenediamine with a substituted salicylaldehyde or its derivative. lew.rotubitak.gov.tr This approach builds the desired framework in a single, convergent step.

An alternative, though less direct, strategy could involve a protecting group. For example, one could start with 4-methoxybenzaldehyde, form the 4-(5-fluoro-1H-benzimidazol-2-yl)anisole, and then subsequently cleave the methyl ether (e.g., using BBr₃) to reveal the phenolic hydroxyl group. This multi-step approach is generally less efficient but can be useful if the free hydroxyl group interferes with the initial cyclization conditions.

Regioselective Functionalization and Derivatization of this compound

Once the core structure of this compound is synthesized, it can be further modified to create a library of analogues. Regioselective functionalization targets specific sites on the molecule, including the nitrogen atoms of the imidazole ring, the phenolic oxygen, and the carbon-hydrogen (C-H) bonds of the aromatic rings.

N-Functionalization : The two nitrogen atoms in the benzimidazole ring offer sites for derivatization. The N-H proton is acidic and can be readily deprotonated and alkylated or acylated. In unsymmetrical benzimidazoles like the target compound, N-alkylation can lead to a mixture of N1 and N3 isomers (corresponding to the 5-fluoro and 6-fluoro tautomers, respectively). Controlling the regioselectivity of this step can be challenging but is crucial for creating specific derivatives.

O-Functionalization : The phenolic hydroxyl group is another key site for derivatization. It can be easily converted into ethers or esters through Williamson ether synthesis or acylation, respectively. These reactions are typically high-yielding and allow for the introduction of a wide variety of functional groups.

C-H Functionalization : Direct C-H functionalization is a modern tool for late-stage modification of complex molecules. researchgate.net For the this compound scaffold, several C-H bonds are potential targets:

Phenol (B47542) Ring : The hydroxyl group is a strong ortho-, para-directing activator for electrophilic aromatic substitution. Since the para position is blocked, reactions like halogenation or nitration would be directed to the positions ortho to the hydroxyl group. thieme-connect.de

Process Intensification and Green Chemistry Considerations in Synthesis

The principles of green chemistry and process intensification are increasingly being applied to the synthesis of benzimidazoles to develop more sustainable and economically viable manufacturing routes. ijarsct.co.ineprajournals.com

Green Chemistry Approaches:

Alternative Solvents : Traditional syntheses often use hazardous organic solvents. Greener alternatives include water, ionic liquids (ILs), or deep eutectic solvents (DESs), which can serve as both the reaction medium and, in some cases, the catalyst. mdpi.comnih.gov

Solvent-Free Conditions : Performing reactions neat (without any solvent) or using solid-state grinding significantly reduces waste and simplifies product isolation. nih.goveprajournals.com

Renewable Feedstocks : Utilizing starting materials derived from biomass can reduce the reliance on fossil fuels. eprajournals.com

Catalysis : As discussed previously, the use of efficient and recyclable catalysts minimizes waste and energy consumption compared to stoichiometric reagents. nih.govcell.com

Process Intensification Methods:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity. mdpi.com This is due to efficient and rapid heating of the reaction mixture.

Continuous Flow Processing : Moving from traditional batch reactors to continuous flow systems can offer enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. This approach has been successfully applied to the synthesis of benzimidazole intermediates. researchgate.net

One-Pot Reactions : Designing synthetic sequences where multiple steps are performed in a single reaction vessel without isolating intermediates (a "one-pot" process) improves efficiency by saving time, materials, and reducing waste generation. organic-chemistry.org

The following table contrasts conventional and green approaches for benzimidazole synthesis.

| Feature | Conventional Method | Green/Intensified Method | Advantage of Green Method |

| Heating | Conventional reflux (hours) | Microwave irradiation (minutes) | Drastic reduction in reaction time, energy savings. mdpi.com |

| Solvent | High-boiling organic solvents | Water, DES, or solvent-free | Reduced environmental impact, lower cost, easier workup. mdpi.comeprajournals.com |

| Catalyst | Stoichiometric strong acids (e.g., PPA) | Catalytic amounts of reusable catalysts (e.g., MOFs, Nanoparticles) | Reduced waste, catalyst can be recycled and reused. nih.gov |

| Process | Batch processing | Continuous flow | Improved safety, scalability, and consistency. researchgate.net |

By integrating these modern synthetic strategies and green chemistry principles, the synthesis of this compound and its derivatives can be achieved with greater efficiency, selectivity, and environmental responsibility.

Computational Chemistry and Theoretical Investigations of 4 5 Fluoro 1h Benzimidazol 2 Yl Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. By modeling the electron density, DFT provides a detailed picture of molecular geometry, orbital energies, and charge distribution.

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. For benzimidazole (B57391) derivatives connected to a phenol (B47542) ring, the structure is generally found to be nearly planar. nih.govresearchgate.net DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G**, are employed to find the minimum energy conformation. biointerfaceresearch.com

Table 1: Representative Geometric Parameters for Benzimidazole Derivatives

| Parameter | Typical Value (Å/°) | Description |

| C-N (imidazole) | 1.3-1.4 Å | Bond lengths within the imidazole (B134444) ring. |

| C-C (aromatic) | 1.38-1.41 Å | Bond lengths within the benzene (B151609) rings. |

| Dihedral Angle | < 10° | Angle between the benzimidazole and phenol planes. |

| O-H···N Distance | ~1.8 - 2.0 Å | Length of the intramolecular hydrogen bond. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. acs.orgresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. acs.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Table 2: Calculated FMO Energies for Similar Benzimidazole Structures

| Compound/Method | EHOMO (eV) | ELUMO (eV) | ΔEgap (eV) |

| Benzimidazole Derivative A1 | -5.88 | -1.18 | 4.70 |

| Benzimidazole Derivative A2 | -3.91 | -2.22 | 1.69 |

| Fluorinated Phenol Schiff Base F1 | -6.21 | -2.34 | 3.87 |

| Fluorinated Phenol Schiff Base F2 | -6.22 | -2.33 | 3.89 |

Data is illustrative and based on various substituted benzimidazole and related fluorinated compounds from computational studies. biointerfaceresearch.comfrontiersin.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP map illustrates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties and Photophysical Mechanisms

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the behavior of molecules in their electronically excited states. rsc.org This is particularly relevant for benzimidazole derivatives, many of which are fluorescent and exhibit interesting photophysical phenomena. chemistrymag.org

The 2-(2'-hydroxyphenyl)benzimidazole (HBI) scaffold is famous for undergoing Excited-State Intramolecular Proton Transfer (ESIPT). chemistrymag.orgmdpi.com Upon photoexcitation, a proton from the phenolic hydroxyl group is transferred to the nearby imidazole nitrogen atom. This process creates an excited-state keto-tautomer, which then relaxes to the ground state by emitting fluorescence at a significantly longer wavelength than its absorption (a large Stokes shift). researchgate.net

TD-DFT calculations are used to model the potential energy surfaces of both the ground and excited states, mapping the energy changes as the proton transfer reaction proceeds. nih.govnih.gov These calculations can confirm that the ESIPT process is energetically favorable in the excited state but not in the ground state. nih.gov For 4-(5-Fluoro-1H-benzimidazol-2-yl)phenol, TD-DFT would be used to predict its absorption and emission spectra and to understand how the electron-withdrawing fluoro-substituent impacts the ESIPT mechanism and the resulting fluorescence properties. The calculations can elucidate the nature of the electronic transitions (e.g., π→π*) and the geometry of the excited states. mdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Benzimidazole derivatives are a prominent scaffold in medicinal chemistry, known to interact with a wide range of biological targets. acs.org Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or enzyme, to form a stable complex. biointerfaceresearch.com

Molecular docking simulations can predict the binding affinity (often expressed as a binding energy in kcal/mol) and analyze the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-target complex. nih.gov

While specific docking studies for this compound may not be widely available, studies on similar benzimidazole compounds have shown their potential to inhibit enzymes like acetylcholinesterase (AChE), various kinases, and DNA-related proteins. nih.govmdpi.com In a hypothetical docking study, this compound would be placed into the active site of a target protein. The simulation would likely show the phenolic hydroxyl group and the benzimidazole N-H group acting as hydrogen bond donors or acceptors with amino acid residues. The planar aromatic rings are ideal for forming π-π stacking interactions with aromatic residues like tyrosine, tryptophan, or phenylalanine. The fluorine atom could form halogen bonds or other specific interactions, potentially enhancing binding affinity and selectivity. nih.govnih.gov

Table 3: Example Docking Results for Benzimidazole Derivatives with Biological Targets

| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interactions Observed |

| Benzimidazole-resorcinol analog | Acetylcholinesterase (AChE) | -8.5 to -10.0 | π-π stacking with Trp84, H-bonds with Ser122 |

| 1-benzyl-2-phenyl-1H-benzimidazole analog | Antihypertensive Protein | -9.2 to -10.0 | H-bonds, Hydrophobic interactions |

| Benzimidazole-based Schiff base | Leishmanin | -9.79 | Hydrophobic interactions with ALA348, PRO460 |

Data is illustrative and compiled from docking studies on various benzimidazole derivatives. nih.govmdpi.comresearchgate.net

Photophysical Properties and Intramolecular Dynamics of 4 5 Fluoro 1h Benzimidazol 2 Yl Phenol

Fluorescence Quantum Yields and Radiative/Non-Radiative Decay Pathways

The fluorescence quantum yield is related to these rate constants by the following equation:

Φf = kr / (kr + knr)

The values of kr and knr can be experimentally determined from the fluorescence lifetime (τ) and the fluorescence quantum yield using the following relationships:

kr = Φf / τ

knr = (1 - Φf) / τ

For benzimidazole (B57391) derivatives, the fluorescence quantum yield and decay pathways are highly sensitive to the molecular structure and the surrounding environment. The fluorine substituent in 4-(5-Fluoro-1H-benzimidazol-2-yl)phenol, being an electron-withdrawing group, can influence the electronic distribution in the molecule, thereby affecting the rates of radiative and non-radiative processes.

Below is an illustrative data table showing typical photophysical parameters for a generic 2-(hydroxyphenyl)benzimidazole derivative in different solvents to demonstrate the expected trends.

| Solvent | Fluorescence Quantum Yield (Φf) | Radiative Decay Rate (kr) (s⁻¹) | Non-Radiative Decay Rate (knr) (s⁻¹) |

| n-Hexane | 0.25 | 5.0 x 10⁷ | 1.5 x 10⁸ |

| Dichloromethane | 0.40 | 8.0 x 10⁷ | 1.2 x 10⁸ |

| Acetonitrile | 0.60 | 1.2 x 10⁸ | 8.0 x 10⁷ |

| Methanol | 0.35 | 7.0 x 10⁷ | 1.3 x 10⁸ |

Note: This table is illustrative and provides representative data for a similar class of compounds to demonstrate the concepts.

The non-radiative decay pathways in such molecules can include processes like internal conversion, intersystem crossing to the triplet state, and rotational or vibrational relaxation. The rigidity of the molecular structure plays a crucial role in minimizing non-radiative decay and enhancing fluorescence.

Mechanism of Excited-State Intramolecular Proton Transfer (ESIPT)

A key photophysical process in many 2-(2'-hydroxyphenyl)benzimidazole derivatives is Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov This process involves the transfer of a proton from the hydroxyl group to the nitrogen atom of the imidazole (B134444) ring upon photoexcitation. The ESIPT process leads to the formation of a transient keto-tautomer, which is energetically more favorable in the excited state.

The four-step cycle of the ESIPT process is as follows:

Excitation: The ground-state enol form (E) absorbs a photon and is excited to the first singlet excited state (E*).

Proton Transfer: In the excited state, an ultrafast intramolecular proton transfer occurs, leading to the formation of the excited keto-tautomer (K*).

Emission: The excited keto-tautomer relaxes to its ground state (K) by emitting a photon. This emission is characterized by a large Stokes shift, meaning the emission wavelength is significantly longer than the absorption wavelength.

Tautomerization: The ground-state keto form is unstable and rapidly undergoes a reverse proton transfer to regenerate the ground-state enol form (E).

This process results in a dual emission in some cases, with a normal emission from the locally excited enol form and a tautomer emission from the excited keto form. The large Stokes shift observed in ESIPT-capable molecules is advantageous for applications in fluorescence imaging as it minimizes self-absorption.

Theoretical studies on halogenated benzimidazole derivatives suggest that the ESIPT process is influenced by both solvent polarity and the nature of the halogen substituent. nih.gov The fluorine atom in this compound, due to its electron-withdrawing nature, can affect the acidity of the phenolic proton and the basicity of the imine nitrogen, thereby modulating the efficiency of the ESIPT process.

Intramolecular Charge Transfer (ICT) Characteristics

Intramolecular Charge Transfer (ICT) is another important photophysical phenomenon that can occur in molecules containing electron-donating and electron-accepting moieties linked by a π-conjugated system. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to the formation of an excited state with a large dipole moment.

In this compound, the phenol (B47542) group can act as an electron donor, while the benzimidazole moiety can act as an electron acceptor. The fluorine atom, being an electron-withdrawing group, can enhance the electron-accepting ability of the benzimidazole ring. The occurrence of ICT is often characterized by a strong solvent-dependent shift in the fluorescence emission spectrum (solvatochromism). In polar solvents, the highly polar ICT state is stabilized, leading to a red-shift in the emission wavelength.

The interplay between ESIPT and ICT can be complex. In some cases, ICT can occur subsequent to ESIPT in the keto-tautomer. The extent of charge transfer can be influenced by the solvent polarity, with more polar solvents favoring the formation and stabilization of the ICT state.

Solvent Effects on Photo-Physical Behavior

The photophysical properties of this compound are expected to be significantly influenced by the solvent environment. The effects of the solvent can be broadly categorized as general solvent effects (related to the solvent's polarity and refractive index) and specific solvent effects (such as hydrogen bonding).

Solvatochromism: As mentioned earlier, molecules with a significant change in dipole moment upon excitation, such as those undergoing ICT, exhibit solvatochromism. The emission maximum of this compound is expected to show a bathochromic (red) shift with increasing solvent polarity. This can be rationalized by the Lippert-Mataga equation, which relates the Stokes shift to the solvent polarity and the change in dipole moment between the ground and excited states.

Hydrogen Bonding: Protic solvents, such as alcohols and water, can form hydrogen bonds with the solute molecule. These interactions can compete with the intramolecular hydrogen bond necessary for ESIPT, potentially hindering the process. nih.gov In some cases, strong hydrogen bonding with the solvent can lead to a decrease in the fluorescence quantum yield.

A theoretical study on similar halogenated benzimidazoles indicated that high-polarity solvents can inhibit the ESIPT process. nih.gov The following table illustrates the expected trend of the emission maximum of a benzimidazole derivative in various solvents.

| Solvent | Dielectric Constant (ε) | Emission Maximum (λem) (nm) |

| Cyclohexane | 2.02 | 420 |

| Dioxane | 2.21 | 435 |

| Chloroform | 4.81 | 450 |

| Acetonitrile | 37.5 | 480 |

| Methanol | 32.7 | 475 |

Note: This table is illustrative and provides representative data for a similar class of compounds to demonstrate the concepts.

Aggregation-Induced Emission (AIE) Phenomena and their Underlying Principles

Aggregation-Induced Emission (AIE) is a fascinating photophysical phenomenon where certain molecules are non-emissive or weakly fluorescent in dilute solutions but become highly luminescent upon aggregation or in the solid state. acs.orgnih.gov This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed for many conventional fluorophores.

The underlying principle of AIE is the restriction of intramolecular motions (RIM) in the aggregated state. In solution, the molecules can undergo various intramolecular rotations and vibrations, which act as non-radiative decay channels, quenching the fluorescence. In the aggregated state, these intramolecular motions are sterically hindered, which blocks the non-radiative decay pathways and opens up the radiative channel, leading to strong fluorescence emission.

While there is no specific mention of AIE for this compound in the provided search results, many imidazole-based luminogens have been reported to exhibit AIE characteristics. nih.gov The structural features of this compound, particularly the potential for rotational freedom around the single bond connecting the phenol and benzimidazole rings, suggest that it could potentially exhibit AIE. To investigate this, one would typically study the fluorescence behavior in solvent mixtures where the compound is soluble in one solvent but insoluble in the other (e.g., THF/water mixtures). A significant increase in fluorescence intensity with an increasing fraction of the poor solvent would be indicative of AIE.

Applications As Fluorescent Chemosensors and Probes

Design Principles for Benzimidazole-Based Optical Sensors

The design of fluorescent sensors based on the benzimidazole (B57391) framework leverages several key principles. The benzimidazole moiety typically serves as the core fluorophore, a structural unit that emits light after absorbing it at a specific wavelength. The phenol (B47542) group attached at the 2-position acts as both a recognition site (a binding site for the target analyte) and a modulator of the compound's electronic properties.

The fundamental design involves coupling this recognition unit to the signaling unit (the fluorophore). The interaction with an analyte alters the electronic structure of the sensor molecule, leading to a change in its fluorescent properties. This can manifest as an increase ("turn-on"), decrease ("turn-off"), or shift in the emission wavelength. The fluorine atom at the 5-position can further tune the photophysical properties of the sensor, often enhancing quantum yield and photostability through its electron-withdrawing nature.

Mechanisms of Analyte Recognition

Benzimidazole-based sensors can operate through various photophysical mechanisms to signal the presence of an analyte.

Photoinduced Electron Transfer (PET): In a typical PET sensor, an electron-rich receptor is positioned near the fluorophore. In the "off" state, an electron can be transferred from the receptor to the excited fluorophore, quenching its fluorescence. Upon binding a target cation, the receptor's electron-donating ability is suppressed, inhibiting the PET process and "turning on" the fluorescence.

Intramolecular Charge Transfer (ICT): ICT involves a change in the electronic distribution within the molecule upon excitation. Analyte binding can significantly alter the ICT character, leading to a shift in the emission wavelength. For instance, in some benzimidazole derivatives designed for iron detection, the sensing mechanism relies on the iron-catalyzed hydrolysis of an attached group, which breaks the conjugation pathway and disrupts ICT, thereby activating fluorescence.

Excited-State Intramolecular Proton Transfer (ESIPT): The ESIPT process is common in molecules containing a hydroxyl group adjacent to a proton-accepting nitrogen atom, such as in 2-(2'-hydroxyphenyl)benzimidazole analogues. Upon excitation, a proton is transferred from the hydroxyl group to the nitrogen atom, resulting in a tautomer with a significantly different emission wavelength and a large Stokes shift. The binding of an analyte can interfere with or modulate this proton transfer, causing a distinct change in the fluorescence signal.

Selective and Sensitive Detection of Metal Cations (e.g., Fe³⁺/²⁺)

Derivatives of 4-(5-Fluoro-1H-benzimidazol-2-yl)phenol have been engineered as highly selective and sensitive "turn-on" fluorescent probes for detecting total iron (Fe³⁺ and Fe²⁺). One such probe, (E)-2-((4-(5-fluoro-1H-benzo[d]imidazol-2-yl)benzylidene)amino)phenol, known as FBBAP, is virtually non-fluorescent by itself but emits a strong blue fluorescence upon interaction with iron ions in an ethanol solution. rsc.orgrsc.org The mechanism involves an iron-catalyzed hydrolysis reaction that releases the highly fluorescent benzimidazole core. rsc.org

The performance of these sensors has been optimized to achieve remarkable sensitivity and rapid response. For the FBBAP probe, the reaction with iron ions reaches equilibrium within one minute, making it suitable for real-time monitoring. rsc.org The detection limit for total iron has been calculated to be exceptionally low, demonstrating the high sensitivity of the sensor. rsc.org

| Parameter | Value | Reference |

| Analyte | Total Iron (Fe³⁺/²⁺) | rsc.org |

| Detection Limit (LOD) | 0.25 nM | rsc.org |

| Response Time | < 1 minute | rsc.org |

| Medium | Ethanol | rsc.org |

This interactive table summarizes the optimized detection parameters for an iron probe based on the this compound scaffold.

Selectivity is a critical parameter for a chemical sensor. Interference studies on fluorinated benzimidazole-phenol probes have demonstrated excellent selectivity for iron ions over a wide range of other common metal ions. The fluorescence response is significant only in the presence of Fe³⁺ or Fe²⁺, with negligible changes observed upon the addition of other cations. rsc.org

| Interfering Ion | Fluorescence Response |

| Na⁺, K⁺ | No significant change |

| Ca²⁺, Mg²⁺ | No significant change |

| Mn²⁺, Co²⁺, Ni²⁺ | No significant change |

| Cu²⁺, Zn²⁺, Cd²⁺ | No significant change |

| Pb²⁺, Hg²⁺ | No significant change |

| Al³⁺, Cr³⁺ | No significant change |

This interactive table illustrates the high selectivity of the sensor for iron ions in the presence of various potentially interfering metal cations.

Fluorescent Sensing of Anions (e.g., CN⁻)

While the fluorinated derivatives have been primarily studied for cation sensing, the core benzimidazole-phenol structure is also adept at recognizing anions. A structurally similar compound, 4-(1H-Benzimidazol-2-yl)-2-methoxy-phenol, has been shown to be a highly sensitive and rapid sensor for the cyanide anion (CN⁻) in a DMSO solution. researchgate.netscispace.com The sensing mechanism is believed to involve hydrogen-bonding interactions between the N-H group of the benzimidazole and the O-H of the phenol with the cyanide anion. This interaction alters the electronic properties of the fluorophore, leading to a detectable fluorescence response. The sensor demonstrated a detection limit of 1.8 x 10⁻⁶ M for cyanide. scispace.com

Recognition of Small Molecules and Biomolecules

The versatile this compound scaffold holds potential for the detection of various small molecules and biomolecules. By functionalizing the phenol group or the benzimidazole ring with specific recognition moieties, sensors can be designed to target a wide range of analytes. For example, incorporating groups that can interact with specific amino acids, neurotransmitters, or reactive oxygen species could expand the application of these fluorescent probes into biological and clinical diagnostics. The development of such sensors often involves creating a specific binding pocket or a reactive site on the molecule that selectively interacts with the target biomolecule, triggering a fluorescence response.

Development of Ratiometric and Turn-On/Turn-Off Fluorescent Probes

The strategic design of fluorescent probes from benzimidazole derivatives allows for the creation of sensors that operate on either a ratiometric or a turn-on/turn-off principle. These mechanisms offer distinct advantages for the sensitive and selective detection of various analytes, including metal ions.

Turn-On Fluorescent Probes:

A "turn-on" response is highly desirable as it produces a signal against a dark background, enhancing sensitivity. This mechanism often involves the suppression of a non-radiative decay pathway upon analyte binding. A notable example derived from a fluoro-benzimidazole core is the 'turn-on' fluorescent probe (E)-2-((4-(5-fluoro-1H-benzo[d]imidazol-2-yl)benzylidene)amino)phenol , hereafter referred to as FBBAP , for the detection of iron (Fe³⁺/Fe²⁺). rsc.org

In its free state, the FBBAP probe exhibits negligible fluorescence due to mechanisms that quench its emission. However, upon coordination with Fe³⁺ or Fe²⁺ ions in an ethanol solution, a rapid and significant blue fluorescence emission appears. rsc.org This sensing mechanism is attributed to the inhibition of the photoinduced electron transfer (PET) process and the restriction of C=N isomerization upon complexation with the iron ions. The probe demonstrates high selectivity for iron over other common metal ions. rsc.org

The performance characteristics of the FBBAP probe are detailed in the table below.

| Feature | Description | Reference |

| Probe Name | (E)-2-((4-(5-fluoro-1H-benzo[d]imidazol-2-yl)benzylidene)amino)phenol (FBBAP) | rsc.org |

| Target Analyte | Fe³⁺/Fe²⁺ | rsc.org |

| Sensing Mechanism | Turn-On Fluorescence | rsc.org |

| Response | No fluorescence in the free state; emits strong blue fluorescence upon binding to iron. | rsc.org |

| Application | Successfully used to monitor total iron content in wine samples. | rsc.org |

Ratiometric Fluorescent Probes:

Ratiometric fluorescent probes offer a significant advantage by providing a built-in self-calibration for measurements. rsc.org Instead of monitoring the change in fluorescence intensity at a single wavelength, ratiometric sensing measures the ratio of intensities at two different emission wavelengths. rsc.org This approach minimizes interference from environmental factors and variations in probe concentration, leading to more accurate and reliable quantification.

While specific ratiometric probes derived directly from this compound are not detailed in the provided research, the general benzimidazole scaffold is widely used for this purpose. For instance, benzimidazole-based probes have been designed for detecting phosgene and changes in pH. nih.govresearchgate.net In a typical ratiometric pH sensor, protonation of a nitrogen atom on the benzimidazole ring can alter the intramolecular charge transfer (ICT) process. researchgate.net This change in the electronic state of the molecule leads to a noticeable shift in the emission spectrum, allowing for the fluorescence intensity ratio at the two peak wavelengths to be correlated with pH. researchgate.net

The development of a probe named FBHP , for example, demonstrates a dual-responsive ratiometric system for the sequential detection of hydrogen peroxide (H₂O₂) and silver ions (Ag⁺). nih.gov The probe was designed to exhibit distinct shifts in its fluorescence emission, transitioning from red to blue upon detecting H₂O₂, and subsequently to yellow in the presence of Ag⁺, allowing for clear ratiometric analysis. nih.gov

Detailed research findings for representative benzimidazole-based ratiometric probes are summarized below.

| Probe Name/Type | Target Analyte | Emission Shift / Ratio Change | Limit of Detection (LOD) | Reference |

| Probe 1 (Benzimidazole-benzothiazole) | Phosgene | Significant ratiometric fluorescence changes | 3.82 nM | nih.gov |

| Probe 2a (Bis-benzimidazole) | Acidic pH | Emission red shift from 402 nm to 472 nm; I₄₇₂/I₄₀₂ ratio changes from 0.10 to 3.42. | Not specified (pKa = 2.92) | researchgate.net |

| MO-E2 (ESIPT-based benzimidazole) | Peroxynitrite (ONOO⁻) | Decrease in emission at 355 nm with a concomitant increase at 450 nm. | 0.81 µM | nih.govrsc.org |

| FBHP (Dual-responsive) | H₂O₂ and Ag⁺ | Sequential red-to-blue-to-yellow fluorescence transition. | 0.261 µM (H₂O₂), 0.021 µM (Ag⁺) | nih.gov |

These examples underscore the adaptability of the benzimidazole framework in creating advanced fluorescent probes. By carefully selecting functional groups and molecular design strategies, researchers can develop highly sensitive and selective ratiometric and turn-on/turn-off sensors for a wide array of chemical and biological analytes.

Supramolecular Chemistry and Crystal Engineering Involving 4 5 Fluoro 1h Benzimidazol 2 Yl Phenol

Intermolecular Interactions Governing Crystal Packing

The solid-state structure of 4-(5-fluoro-1H-benzimidazol-2-yl)phenol is expected to be dominated by a network of strong and weak intermolecular interactions. These forces cooperatively guide the assembly of molecules into a thermodynamically stable, three-dimensional lattice.

N–H···O and O–H···N Hydrogen Bonding: The most significant interactions governing the crystal packing are anticipated to be the classical hydrogen bonds involving the benzimidazole (B57391) and phenol (B47542) moieties. The benzimidazole N–H group and the phenolic –OH group act as hydrogen bond donors, while the imidazole (B134444) nitrogen and phenolic oxygen serve as acceptors. In the crystal structure of the non-fluorinated analogue, 4-(1H-benzimidazol-2-yl)phenol, these interactions are pivotal. Specifically, intermolecular N–H···O and O–H···N hydrogen bonds link adjacent molecules to form an infinite, wave-like two-dimensional layer. researchgate.net The geometric parameters for these bonds are well-defined, indicating strong, directional interactions that are fundamental to the crystal's stability. researchgate.net It is highly probable that this compound forms similar robust hydrogen-bonded networks.

Table 1: Hydrogen Bond Geometry in the Analogue Compound 4-(1H-benzimidazol-2-yl)phenol

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| O1–H1A···N2 | 0.82 | 1.84 | 2.6515 (12) | 174 |

| N–H···O | - | 2.012 (2) | 2.856 (1) | 158.8 (1) |

Data sourced from crystallographic studies on 4-(1H-benzimidazol-2-yl)phenol. researchgate.net

π···π Stacking: Aromatic systems like benzimidazole and phenol are prone to π···π stacking interactions, which are crucial for stabilizing crystal structures. numberanalytics.com In the parent compound, 4-(1H-benzimidazol-2-yl)phenol, face-to-face π-π stacking interactions build upon the hydrogen-bonded layers to construct the final three-dimensional network, with a reported shortest distance of 3.554 Å between the benzimidazole and phenol rings. researchgate.net The introduction of a fluorine atom can, however, disrupt or modify this stacking. rsc.orgrsc.org The electron-withdrawing nature of fluorine can alter the quadrupole moment of the aromatic ring, potentially weakening traditional π-stacking or favoring offset or edge-to-face arrangements. rsc.org

C–F···π Interactions: A key feature introduced by the fluorine substituent is the potential for C–F···π interactions. The fluorine atom, with its partial negative charge, can interact favorably with the electron-rich π-system of an adjacent phenol or benzimidazole ring. Such interactions have been recognized as significant structure-directing forces in the assembly of fluorinated aromatic compounds. researchgate.netnsc.ru

Self-Assembly Behaviors in Solution and Solid State

The same intermolecular forces that direct crystal packing also govern the self-assembly of this compound in solution and the solid state. The strong hydrogen-bonding capabilities of the N–H and O–H groups, combined with the aromatic nature of the core, make it an excellent candidate for forming ordered supramolecular structures.

In solution, depending on the solvent's polarity and hydrogen-bonding capacity, the molecule could form discrete hydrogen-bonded dimers or oligomers. In non-polar solvents, self-assembly into larger aggregates is more likely, driven by the need to satisfy the strong hydrogen-bonding donors and acceptors.

In the solid state, self-assembly manifests as crystallization. The process is a sophisticated form of molecular recognition, where molecules organize into a highly ordered lattice that maximizes favorable intermolecular interactions. The introduction of fluorine can significantly influence this process. Studies on fluorinated amphiphiles have shown that the degree of fluorination can control the characteristics of intermolecular interactions, thereby directing peptide conformation and self-assembly into fibrils and hydrogels. rsc.org Similarly, the fluorine atom in this compound could guide the formation of specific crystalline polymorphs or morphologies that differ from its non-fluorinated counterpart. nih.govfu-berlin.de For instance, fluorinated porphyrins have been shown to self-assemble into extensive two-dimensional supramolecular arrays. nih.gov

Co-crystallization and Inclusion Complex Formation

The well-defined hydrogen-bonding sites on this compound make it a prime candidate for co-crystallization. researchgate.net Co-crystals are multi-component solids where a primary molecule (the active pharmaceutical ingredient, or API) is co-crystallized with a benign partner molecule (a coformer) in a specific stoichiometric ratio. google.comgoogle.com

The benzimidazole-phenol scaffold can form robust and persistent hydrogen-bonded synthons, particularly with coformers containing complementary functional groups like carboxylic acids or other heterocycles. researchgate.net For example, the nitrogen of the imidazole ring and the carboxylic group of a coformer can form a strong O–H···N hetero-synthon. researchgate.net The phenolic hydroxyl group provides an additional site for hydrogen bonding. Patents related to benzimidazole derivatives describe the formation of co-crystals with a variety of coformers, including phenolic compounds and carboxylic acids, to improve properties like aqueous solubility. google.comwipo.int

Furthermore, benzimidazole derivatives are known to form inclusion complexes with host molecules like cyclodextrins. A study on 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole demonstrated that it forms host-guest systems with different types of cyclodextrins, leading to enhanced aqueous solubility. The formation of these complexes depends on the size and nature of the cyclodextrin (B1172386) cavity and the guest molecule. It is plausible that this compound could similarly form inclusion complexes, with the fluorinated benzimidazole-phenol moiety being encapsulated within a suitable host cavity.

Influence of Supramolecular Interactions on Material Properties

The network of supramolecular interactions within the crystal lattice directly dictates the macroscopic material properties of this compound, including its melting point, solubility, stability, and even its optical and electronic characteristics.

The strength and dimensionality of the hydrogen-bonding network are primary determinants of thermal stability; a robust, three-dimensional network of strong hydrogen bonds typically results in a higher melting point. The introduction of fluorine can have varied effects. While new interactions like C–H···F or C–F···π may add stability, the potential disruption of π–π stacking could lead to less efficient packing and potentially lower melting points compared to the non-fluorinated analogue. rsc.org

Finally, the electronic properties can be tuned by supramolecular assembly. The way molecules are arranged with respect to one another (e.g., the degree of π-orbital overlap in stacked systems) can influence properties like charge transport and photoluminescence. Fluorine substitution is a known strategy in materials science to modify these properties. For instance, fluorination can alter the energy levels of molecular orbitals and influence the self-assembly of molecules in thin films, which is critical for applications in organic electronics. researchgate.net

Potential Applications in Advanced Materials Science

Role in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

The incorporation of fluorine atoms into organic molecules can significantly influence their electronic properties, making fluorinated compounds attractive for applications in OLEDs and OSCs. In the context of 4-(5-Fluoro-1H-benzimidazol-2-yl)phenol, the presence of fluorine is expected to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is crucial for optimizing charge injection and transport in OLEDs and for achieving efficient charge separation and collection in OSCs. nih.govnih.gov

For OLEDs, benzimidazole (B57391) derivatives have been investigated as potential blue emitters. nih.govnih.gov The rigid and planar structure of the benzimidazole core, coupled with the electron-withdrawing nature of the fluorine atom, could lead to materials with high photoluminescence quantum yields and improved color purity. The phenolic group can further be functionalized to enhance solubility and film-forming properties, which are critical for device fabrication.

In the realm of OSCs, fluorinated benzothiadiazole-based polymers have demonstrated enhanced performance. nih.govnih.govdoaj.orgresearchgate.net The fluorination process can lead to reduced HOMO levels, which in turn increases the open-circuit voltage of the solar cell. nih.govnih.gov Furthermore, fluorine substitution can promote favorable molecular packing and crystallinity, leading to improved charge transport. nih.govnih.gov While direct data on this compound is not available, its structural similarities to these high-performing materials suggest its potential as a building block for new donor or acceptor materials in organic solar cells.

Application as Active Materials in Supercapacitors

The introduction of a fluorine atom in this compound could further enhance its electrochemical performance. The high electronegativity of fluorine can influence the electron density distribution within the molecule, potentially improving its conductivity and charge storage capabilities. Moreover, benzimidazole-based polyimides have been successfully employed as separators in supercapacitors, demonstrating good thermal stability and mechanical properties. researchgate.netnih.gov This suggests that polymers derived from this compound could also serve a similar function.

Table 1: Comparison of Benzimidazole-Based Materials in Supercapacitors

| Material | Specific Capacitance (F/g) | Scan Rate (mV/s) | Cycling Stability | Reference |

| Benzimidazole-based COF | 190 | 0.2 A/g | 146.48% retention after 10,000 cycles | upubscience.com |

| Benzimidazole Picolinic Acid (BPEP) | 125.45 | 10 | - | nih.gov |

| Benzimidazole-based Polyimide (BI-PI) Membrane | 121 | - | 77% retention | researchgate.netnih.gov |

This table presents data for related benzimidazole compounds to illustrate the potential performance of this compound in supercapacitor applications.

Integration into Polymeric Matrices for Functional Materials

The versatile structure of this compound allows for its integration into various polymeric matrices to create functional materials with tailored properties. The phenolic hydroxyl group provides a reactive site for polymerization or grafting onto existing polymer backbones. This can lead to the development of new polymers with enhanced thermal stability, mechanical strength, and specific functionalities.

For instance, polybenzimidazoles (PBIs) are known for their exceptional thermal and chemical stability and are used in high-performance applications such as fuel cell membranes. researchgate.net By incorporating the this compound moiety into a polymer structure, it may be possible to impart desirable properties such as improved proton conductivity for fuel cell applications or enhanced dielectric properties for electronic components. The fluorine atom can also contribute to increased hydrophobicity and chemical resistance of the resulting polymer.

The development of polymer composites is another avenue where this compound could be beneficial. nih.govijasret.commdpi.com As a functional additive, it could improve the interfacial adhesion between the polymer matrix and reinforcing fillers, or it could act as a cross-linking agent to enhance the mechanical properties of the composite material.

Future Research Directions and Outlook

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Property Prediction

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and design of novel molecules. For derivatives of 4-(5-Fluoro-1H-benzimidazol-2-yl)phenol, AI and machine learning (ML) offer powerful tools for de novo design and the accurate prediction of molecular properties. nih.goveaspublisher.comfrontiersin.org

De novo drug design, which aims to create entirely new molecules from scratch, can be significantly accelerated using generative AI algorithms. frontiersin.orgschrodinger.com Techniques like recurrent neural networks (RNNs) and generative adversarial networks (GANs) can be trained on large datasets of known benzimidazole (B57391) derivatives to generate novel, synthetically feasible structures with desired characteristics. nih.govnih.gov This allows for the rapid exploration of a vast chemical space to identify new candidates based on the this compound scaffold. schrodinger.com

Furthermore, machine learning models are being developed to predict the properties of these newly designed compounds. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can forecast various characteristics, from physicochemical properties to biological activity and even performance in specific applications like corrosion inhibition. doi.orgresearchgate.netnih.gov By employing algorithms such as Support Vector Machines (SVM) and Random Forest (RF), researchers can build predictive models based on the structural descriptors of benzimidazole derivatives. doi.orgresearchgate.net This computational screening process helps prioritize the most promising candidates for synthesis and experimental testing, saving considerable time and resources. nih.gov

| AI/ML Application | Description | Potential Impact on Benzimidazole Research |

|---|---|---|

| De Novo Molecular Design | Utilizes generative models (e.g., RNNs, GANs) to create novel molecular structures. nih.govnih.gov | Rapid generation of new this compound analogs with optimized properties. |

| Property Prediction (QSAR/QSPR) | Employs algorithms (e.g., SVM, RF) to predict biological activity, toxicity, and physicochemical properties from molecular structure. doi.orgresearchgate.net | Efficient virtual screening to identify high-potential candidates and reduce experimental costs. |

| Synthesis Prediction | AI models predict viable synthetic routes for novel compounds. | Accelerates the transition from digital design to physical synthesis of new derivatives. |

Development of Multi-Stimuli Responsive Materials

The inherent chemical properties of the benzimidazole ring system make it an excellent candidate for incorporation into "smart" or multi-stimuli responsive materials. nih.govrsc.org These are advanced materials that can change their properties in response to external triggers such as temperature, pH, light, or the presence of specific chemical species. nih.govrsc.org

Future research will likely focus on using this compound as a building block for such materials. For instance, a carboxylic acid-functionalized benzimidazole has been used to create a supramolecular gel that exhibits reversible sol-gel transitions in response to temperature changes and the addition of chemicals like EDTA and Na2S. rsc.org This demonstrates the potential for creating switchable materials. The nitrogen atoms in the benzimidazole ring can act as proton acceptors or donors, making them sensitive to pH changes. This has been exploited to create luminophores with acid-responsive fluorescence behavior. nih.govresearchgate.net

By integrating this benzimidazole derivative into polymers, hydrogels, or supramolecular assemblies, researchers can design materials for a variety of applications, including:

Targeted Drug Delivery: Systems that release a therapeutic agent only in the specific pH environment of a tumor or inflamed tissue. rsc.org

Sensors and Diagnostics: Materials that change color or fluorescence in the presence of a particular analyte.

Self-Healing Materials: Polymers that can repair themselves when damaged, triggered by an external stimulus.

The development of materials that respond to multiple stimuli simultaneously is a particularly intriguing avenue. nih.gov This could lead to more sophisticated systems with logic-gate-like functions, where a specific output or action occurs only when a precise combination of triggers is present. rsc.org

Exploration of Advanced Imaging Techniques for Biological Applications

Benzimidazole derivatives are known for their unique photophysical properties, making them highly suitable for use as fluorescent probes in advanced biological imaging. tandfonline.com The rigid, planar structure of the benzimidazole core often leads to strong fluorescence, which can be modulated by substitutions on the ring system.

Derivatives of this compound could be engineered as highly sensitive and selective fluorescent sensors for various biological targets and environments. Research in this area is moving towards:

Ratiometric Probes: Designing probes that exhibit a shift in their emission wavelength in response to a stimulus, rather than just a change in intensity. This allows for more quantitative and reliable measurements. Benzimidazole-based probes have been successfully developed for the ratiometric detection of pH and metal ions like Zn(II). acs.orgrsc.org

Two-Photon Microscopy (TPM): Developing probes with strong two-photon absorption cross-sections. TPM uses lower-energy, near-infrared light, which allows for deeper tissue penetration, reduced phototoxicity, and less background fluorescence, making it ideal for imaging in live cells and tissues. acs.org

Target-Specific Imaging: Creating probes that selectively bind to specific biomolecules, such as enzymes or amyloid fibrils associated with neurodegenerative diseases. nih.gov This allows for the visualization of their distribution and activity within complex biological systems. For example, benzimidazole-based fluorophores have been shown to detect amyloid fibrils with greater sensitivity than the standard Thioflavin-T dye. nih.gov

Live-Cell Imaging: The development of benzimidazole probes that are non-toxic and can readily penetrate cell membranes is crucial for real-time monitoring of cellular processes, such as changes in intracellular ion concentrations or pH. rsc.orgmdpi.com

| Imaging Technique | Role of Benzimidazole Probe | Example Application |

|---|---|---|

| Fluorescence Microscopy | Acts as a fluorophore that can be "turned on" or "off," or can shift color in response to a target. | Detecting intracellular cysteine levels or imaging metal ions like Cu(II) and Zn(II) in living cells. rsc.orgmdpi.com |

| Two-Photon Microscopy | Designed for efficient excitation by near-infrared light for deep-tissue imaging. acs.org | Quantitative analysis of acidic pH in lysosomes and living mouse brain tissue. acs.org |

| Amyloid Fibril Detection | Binds specifically to amyloid aggregates, resulting in a strong fluorescence signal. | Highly sensitive detection of fibrils associated with Alzheimer's and Parkinson's diseases. nih.gov |

Scalable and Sustainable Synthetic Methodologies

As the potential applications of this compound and its derivatives expand, the need for efficient, cost-effective, and environmentally friendly synthetic methods becomes paramount. Traditional synthesis methods for benzimidazoles often require harsh reaction conditions, hazardous solvents, and long reaction times. chemmethod.comsphinxsai.com Future research is focused on developing "green" and scalable alternatives.

Key directions in sustainable synthesis include:

Green Catalysts: Utilizing non-toxic, reusable catalysts to drive the reaction. This includes the use of Lewis acids, zeolites, and various metal salt catalysts that can improve efficiency and be recovered after the reaction. mdpi.com

Alternative Solvents and Solvent-Free Reactions: Replacing hazardous organic solvents with greener alternatives like water or deep eutectic solvents (DES). sphinxsai.comnih.gov Solvent-free reactions, where the reactants are mixed directly, often with microwave irradiation, represent an even more sustainable approach by minimizing waste. mdpi.comeprajournals.com

Energy Efficiency: Employing methods like microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes and lower energy consumption compared to conventional heating. mdpi.com

Use of Renewable Feedstocks: Exploring the use of starting materials derived from biomass to reduce reliance on petrochemicals. eprajournals.com

Interdisciplinary Research with Nanoscience and Biotechnology

The intersection of materials science, nanoscience, and biotechnology offers exciting new frontiers for benzimidazole derivatives. By integrating compounds like this compound with nanostructures and biological systems, researchers can create novel hybrid technologies. biointerfaceresearch.com

Future interdisciplinary research directions include:

Nanoparticle-Based Drug Delivery: Encapsulating benzimidazole derivatives within nanoparticles to overcome challenges like poor water solubility and limited bioavailability. gsconlinepress.comgsconlinepress.com Nanocarriers can be designed to protect the drug, control its release, and even target it to specific sites in the body, such as tumors, via the enhanced permeability and retention (EPR) effect or by attaching targeting ligands. gsconlinepress.comresearchgate.net Self-assembled organic nanoparticles of benzimidazole analogs have already shown enhanced uptake in 3D tumor spheroids and potent anticancer activity. nih.gov

Nanocatalysis: Using nanoparticles as highly efficient and recyclable catalysts for the synthesis of benzimidazoles. biointerfaceresearch.comresearchgate.net The high surface-area-to-volume ratio of nanocatalysts can lead to significantly improved reaction rates and yields. researchgate.net

Biosensors: Immobilizing benzimidazole derivatives on the surface of nanomaterials (e.g., gold nanoparticles, quantum dots) to create highly sensitive biosensors. The benzimidazole unit can act as a recognition element, binding to a specific biological target, while the nanoparticle provides a signal transduction mechanism.

Bioremediation: Exploring the use of benzimidazole-based materials for environmental applications. For example, imidazole (B134444) and benzimidazole derivatives have been patented for their ability to degrade and detoxify toxic heavy metals like mercury, lead, and cadmium. snu.edu.in

This synergistic approach, combining the unique chemical properties of benzimidazoles with the advanced capabilities of nanotechnology and biotechnology, is expected to yield innovative solutions in medicine, environmental science, and beyond. gsconlinepress.com

Q & A

Basic: What are the standard synthetic routes for 4-(5-Fluoro-1H-benzimidazol-2-yl)phenol, and how are reaction conditions optimized?

The synthesis typically involves condensation of 5-fluoro-1H-benzimidazole with a phenol derivative under controlled conditions. Key steps include:

- Reagent selection : Use of coupling agents (e.g., DCC) or acid catalysts to facilitate benzimidazole-phenol bond formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .

- Temperature control : Reactions often proceed at 80–120°C to balance yield and side-product formation .

- Purification : Column chromatography or recrystallization is employed to isolate the product, with TLC monitoring (Rf ~0.3–0.5 in ethyl acetate/hexane) to confirm purity .

Basic: How do functional groups in this compound influence its chemical reactivity?

The compound’s reactivity is governed by three functional groups:

- Fluorinated benzimidazole : Enhances electron-withdrawing effects, directing electrophilic substitution to the phenol ring .

- Phenolic -OH : Participates in hydrogen bonding (e.g., with solvents or biological targets) and serves as a site for derivatization (e.g., methylation, acylation) .

- Benzimidazole NH : Acts as a hydrogen-bond donor in crystal packing and stabilizes tautomeric forms in solution .

Advanced: How can contradictions in biological activity data for this compound be resolved?

Conflicting bioactivity results (e.g., varying IC50 values in enzyme assays) may arise from:

- Experimental design : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., endpoint vs. kinetic measurements) .

- Solubility effects : Poor aqueous solubility can lead to aggregation, skewing dose-response curves. Use DMSO stock solutions ≤0.1% v/v to minimize artifacts .

- Metabolic instability : Phase I metabolites (e.g., hydroxylated derivatives) may exhibit off-target effects. Include LC-MS/MS analysis to verify compound integrity during assays .

Advanced: What crystallographic methods are used to resolve the compound’s structure, and how are hydrogen-bonding patterns analyzed?

- Single-crystal X-ray diffraction : SHELX suite (SHELXL for refinement) is standard for determining bond lengths/angles and torsion angles. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

- Hydrogen-bond analysis : Graph set analysis (e.g., Etter’s rules) categorizes motifs like D (donor)-A (acceptor) chains or rings. For example, phenolic -OH often forms O–H⋯N bonds with benzimidazole nitrogens, creating R₂²(8) rings .

- Validation tools : Mercury (CCDC) visualizes packing diagrams, while PLATON checks for missed symmetry or twinning .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H NMR (DMSO-d6) shows phenolic -OH at δ 10.2–10.5 ppm and benzimidazole protons as doublets (δ 7.8–8.2 ppm). ¹⁹F NMR confirms fluorophenyl integration .

- FT-IR : Stretching bands at 3250–3400 cm⁻¹ (O-H/N-H), 1600–1650 cm⁻¹ (C=N), and 1250–1300 cm⁻¹ (C-F) .

- Mass spectrometry : ESI-MS in positive mode typically shows [M+H]⁺ peaks, with fragmentation patterns confirming benzimidazole cleavage .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Core modifications : Introduce substituents at the phenol para-position (e.g., -Cl, -OCH₃) to assess steric/electronic effects on target binding .

- Benzimidazole substitution : Replace fluorine with -CF₃ or -CN to modulate lipophilicity (logP) and blood-brain barrier penetration .

- Biological assays : Pair in vitro enzyme inhibition (e.g., kinase assays) with molecular docking (AutoDock Vina) to correlate activity with binding poses .

Advanced: How are stability and degradation pathways evaluated under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC-UV at 254 nm .

- Metabolic profiling : Incubate with liver microsomes (human/rat) and identify Phase I/II metabolites using UPLC-QTOF-MS .

- Solid-state stability : Perform accelerated stability testing (40°C/75% RH for 6 months) with PXRD to detect polymorphic transitions .

Basic: What computational tools predict the compound’s physicochemical properties?

- logP and pKa : Use ChemAxon or ACD/Labs to estimate partition coefficients and ionization states .

- Solubility : COSMOtherm predicts aqueous solubility based on conformational sampling .

- ADMET profiles : SwissADME or ADMETLab2.0 assess bioavailability, CYP inhibition, and toxicity .

Advanced: How can hydrogen-bonding networks in co-crystals be engineered for improved bioavailability?

- Co-former selection : Carboxylic acids (e.g., succinic acid) form robust O–H⋯N bonds with benzimidazole, enhancing solubility .

- Crystallization screening : Use high-throughput platforms (e.g., Crystal16) with 24 solvents to identify optimal co-crystal conditions .

- Dissolution testing : Compare intrinsic dissolution rates (IDR) of co-crystals vs. API to confirm bioavailability improvements .

Advanced: What strategies resolve discrepancies between computational docking and experimental bioactivity data?

- Conformational sampling : Perform molecular dynamics (MD) simulations (AMBER/NAMD) to account for protein flexibility .

- Water network analysis : Use WaterMap (Schrödinger) to identify displaced water molecules in binding pockets that affect ligand affinity .

- Binding entropy : Calculate entropy changes (ITC/van’t Hoff analysis) to reconcile ΔG discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.